Methoxsalen-d3 chemical properties and stability
Methoxsalen-d3 chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of Methoxsalen-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability profile of Methoxsalen-d3. It is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this deuterated standard. This document details the compound's physicochemical characteristics, its mechanism of action as it pertains to its chemical reactivity, its degradation pathways under various stress conditions, and detailed experimental protocols for its analysis.
Chemical and Physical Properties
Methoxsalen-d3 is the deuterated form of Methoxsalen, a naturally occurring photoactive substance belonging to the furanocoumarin class.[1] The deuterium labeling is typically on the methoxy group, which provides a stable isotopic signature for use as an internal standard in quantitative analyses by mass spectrometry.[2][3] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of a drug due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes involving its cleavage.[2][4]
The core chemical properties of Methoxsalen and its deuterated analog are summarized below for direct comparison.
Table 1: Chemical and Physical Properties of Methoxsalen and Methoxsalen-d3
| Property | Methoxsalen | Methoxsalen-d3 | Reference(s) |
| IUPAC Name | 9-methoxy-7H-furo[3,2-g]chromen-7-one | 9-[(2H3)Methyloxy]-7H-furo[3,2-g]chromen-7-one | [2][5] |
| Synonyms | 8-Methoxypsoralen (8-MOP), Xanthotoxin | 8-Methoxypsoralen-d3, 8-MOP-d3, Xanthotoxin-d3 | [3][5] |
| CAS Number | 298-81-7 | 80386-99-8 | [2] |
| Molecular Formula | C₁₂H₈O₄ | C₁₂H₅D₃O₄ | [6] |
| Molecular Weight | 216.19 g/mol | 219.21 g/mol | [2][6] |
| Appearance | White to cream-colored, fluffy, needle-like crystals | Not specified; assumed similar to parent compound | [7] |
| Solubility | Water: Practically insolubleEthanol: 5 mg/mLDMSO: 43 mg/mLPropylene Glycol: Soluble | Not specified; assumed similar to parent compound | [7][8] |
| LogP | 1.9 - 2.55 | ~2.55 | [2][6] |
Mechanism of Action and Photoreactivity
Methoxsalen's therapeutic and cytotoxic effects are dependent on its photoactivation by ultraviolet A (UVA) radiation (320-400 nm).[9][10] The mechanism involves the following key steps, which are critical to understanding its stability, particularly its photosensitivity.
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Intercalation : Methoxsalen intercalates into the DNA double helix, positioning itself between the base pairs. It shows a preference for guanine and cytosine moieties.[9][11]
-
Photoactivation and Adduct Formation : Upon exposure to UVA light, the intercalated Methoxsalen absorbs photons and becomes chemically reactive. It forms covalent bonds with pyrimidine bases (primarily thymine) in the DNA, creating monofunctional adducts.[9][10]
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DNA Cross-linking : With continued UVA exposure, a second photoreaction can occur, causing the psoralen molecule to form a covalent bond with a pyrimidine base on the opposite DNA strand. This results in the formation of an interstrand cross-link, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9][12]
This photoreactivity underscores the critical need to protect Methoxsalen-d3 from light during storage and handling to prevent degradation and the formation of photoadducts.
Caption: Photoreactive mechanism of Methoxsalen-d3 leading to DNA cross-linking.
Stability and Degradation Profile
The stability of Methoxsalen-d3 is comparable to its non-deuterated counterpart. It is stable under recommended storage conditions but is susceptible to degradation under stress from light, pH extremes, and oxidative conditions.
Storage and Handling
Methoxsalen and its deuterated form should be protected from light and stored in well-closed, light-resistant containers at controlled room temperature (15–30°C).[5][7]
Stress Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Studies on Methoxsalen reveal significant degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[13]
Table 2: Summary of Methoxsalen Degradation under Stress Conditions
| Stress Condition | Conditions Applied | Observed Degradation | Key Findings | Reference |
| Acid Hydrolysis | 0.5 N HCl at 50°C for 3 hours | ~38% | Highly susceptible to acidic conditions. | [13] |
| Alkaline Hydrolysis | 0.01 N NaOH at 50°C for 3 hours | ~37% | Highly susceptible; formation of an additional peak observed via HPLC, indicating a new impurity. | [13] |
| Oxidative Hydrolysis | 0.001% KMnO₄ at 50°C for 3 hours | ~39% | Highly susceptible to oxidation. | [13] |
| Thermal Degradation | 50°C for 48 hours | Significant | The drug shows susceptibility to higher temperatures, emphasizing the need for controlled storage. | [13] |
| Photostability | Exposure to UVA light | High | Forms adducts with DNA and is prone to phototoxic reactions.[6] This reactivity implies inherent instability under UV light. | [6][10] |
These findings indicate that suitable storage conditions for Methoxsalen-d3 must strictly control for temperature and exposure to light, and the compound should be handled in environments with controlled pH.[13]
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following protocol details a reversed-phase high-performance liquid chromatography (RP-HPLC) method validated for the estimation of Methoxsalen, which can be adapted for Methoxsalen-d3. This method is suitable for assay, impurity profiling, and stability studies.[13]
Instrumentation and Materials
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HPLC System: Shimadzu HPLC series 1100 or equivalent, with UV detector.
-
Column: Agilent ZORBAX SB-C8 (4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 1.28 mM Phosphate Buffer (pH 5.0) in a 60:40 v/v ratio.
-
Diluent: Mobile Phase.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Sodium Hydroxide, Hydrochloric Acid, Potassium Permanganate.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 20 µL.
-
Pump Mode: Isocratic.
-
Column Temperature: Ambient.
Standard Solution Preparation
-
Accurately weigh 10 mg of Methoxsalen-d3 reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Further dilute this stock solution to prepare working standards in the linear range (e.g., 2-10 µg/mL).
Forced Degradation Study Protocol
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.5 N HCl. Keep the solution at 50°C for 3 hours. Cool, neutralize with 0.5 N NaOH, and dilute to a final concentration of ~10 µg/mL with diluent.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.01 N NaOH. Keep at 50°C for 3 hours. Cool, neutralize with 0.01 N HCl, and dilute to ~10 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 0.001% KMnO₄. Keep at 50°C for 3 hours and then dilute to ~10 µg/mL.
-
Thermal Degradation: Store the solid reference standard in an oven at 50°C for 48 hours. After the specified time, allow it to cool, then prepare a solution of ~10 µg/mL.
-
Analysis: Inject 20 µL of each stressed sample into the HPLC system and record the chromatograms. Analyze for the appearance of new peaks and the reduction in the area of the main Methoxsalen-d3 peak.
Caption: Experimental workflow for forced degradation testing of Methoxsalen-d3.
Conclusion
Methoxsalen-d3 is a critical analytical tool whose integrity is paramount for accurate quantitative studies. Its chemical properties are nearly identical to Methoxsalen, with the key difference being the isotopic labeling that provides a distinct mass signature. The compound is highly susceptible to degradation by light, acid, base, and oxidizing agents. Therefore, strict adherence to proper storage and handling protocols—specifically, protection from light and storage at controlled room temperature—is essential to maintain its chemical stability and ensure the reliability of experimental results. The provided analytical method offers a robust framework for assessing the stability and purity of Methoxsalen-d3 in research and quality control settings.
References
- 1. Methoxsalen - Wikipedia [en.wikipedia.org]
- 2. Methoxsalen-d3 | CAS#:80386-99-8 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bioscientia.de [bioscientia.de]
- 5. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methoxalen | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. drugs.com [drugs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. What is the mechanism of Methoxsalen? [synapse.patsnap.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Decoding Methoxsalen: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 13. derpharmachemica.com [derpharmachemica.com]
